molecular formula C19H29NO2 B14233930 N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine CAS No. 491827-58-8

N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine

Cat. No.: B14233930
CAS No.: 491827-58-8
M. Wt: 303.4 g/mol
InChI Key: BUXTYFLGTTWRBU-DAWZGUTISA-N
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Description

N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes a cyclohexyl group substituted with a propan-2-yl group and a phenylalanine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is first synthesized by reacting cyclohexanone with isopropylmagnesium bromide in the presence of a catalyst.

    Coupling with Phenylalanine: The cyclohexyl intermediate is then coupled with D-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:

    Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.

    Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to verify the chemical composition and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or phenylalanine moieties are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium azide (NaN3), sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating metabolic disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Nateglinide: A D-phenylalanine derivative used as an antidiabetic agent.

    Repaglinide: Another antidiabetic drug with a similar structure.

    Mitiglinide: A compound with a similar mechanism of action as Nateglinide and Repaglinide.

Uniqueness

N-{[4-(Propan-2-yl)cyclohexyl]methyl}-D-phenylalanine is unique due to its specific structural features, such as the cyclohexyl group substituted with a propan-2-yl group. This unique structure may confer distinct biological and chemical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

491827-58-8

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexyl)methylamino]propanoic acid

InChI

InChI=1S/C19H29NO2/c1-14(2)17-10-8-16(9-11-17)13-20-18(19(21)22)12-15-6-4-3-5-7-15/h3-7,14,16-18,20H,8-13H2,1-2H3,(H,21,22)/t16?,17?,18-/m1/s1

InChI Key

BUXTYFLGTTWRBU-DAWZGUTISA-N

Isomeric SMILES

CC(C)C1CCC(CC1)CN[C@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)C1CCC(CC1)CNC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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